molecular formula C12H14N2O2S B1463759 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid CAS No. 1282910-03-5

2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid

Cat. No. B1463759
M. Wt: 250.32 g/mol
InChI Key: LRMPFFCKUGEMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” is a chemical compound that contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” includes a five-membered ring and a six-membered ring, forming a nine-membered ring system. It also contains a carboxylic acid group, a tertiary amine group, and a hydroxyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” are not available, benzothiazole derivatives have been involved in various chemical reactions. For instance, benzothiazole-6-carboxylic acid has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide .


Physical And Chemical Properties Analysis

“2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” is a white to yellow powder or crystals . It has a molecular weight of 195.22 .

Scientific Research Applications

Cancer Research and Drug Discovery

A series of benzo[d]thiazole-2-carboxamide derivatives, including compounds related to 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid, were designed and synthesized for evaluating their cytotoxic effects against various cancer cell lines. These compounds were investigated as potential epidermal growth factor receptor (EGFR) inhibitors, showing selective toxicity towards cancer cells over normal cells. Specifically, one compound exhibited potent cytotoxic activities against A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cell lines, highlighting its promise as a cancer therapeutic agent (Zhang et al., 2017).

Drug Synthesis and Chemical Space Exploration

Research has demonstrated the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as novel building blocks in drug discovery. These derivatives serve as versatile intermediates that can be substituted at multiple positions, allowing for extensive exploration of the chemical space around the molecule for potential drug candidates. This synthesis pathway provides a foundation for designing new ligands and drugs with varied biological activities (Durcik et al., 2020).

Photoluminescence and Optical Properties

Studies on new piperidine substituted benzothiazole derivatives, which share a structural framework with 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid, have shown significant antibacterial and antifungal activities. These compounds' synthesis and characterization include investigations into their photoluminescence spectra, indicating potential applications in developing optical materials and sensors (Shafi et al., 2021).

Dye-Sensitized Solar Cells

In the context of renewable energy, certain compounds structurally related to 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid have been incorporated into novel coumarin sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, featuring a thiophen-2-ylthiazole π-bridge, demonstrated improved light-harvesting capabilities and photovoltaic performance, indicating the potential for these compounds in enhancing DSSC efficiency (Han et al., 2015).

Future Directions

Benzothiazole derivatives, including “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid”, could be used as building blocks towards novel biologically active compounds, especially as antibacterial, antifungal, and anticancer agents . They offer the possibility to thoroughly explore the chemical space around the molecule studied as a ligand for the chosen target .

properties

IUPAC Name

2-(diethylamino)-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-14(4-2)12-13-9-6-5-8(11(15)16)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMPFFCKUGEMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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